(R)-Fmoc-alpha-methyl-phenylglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

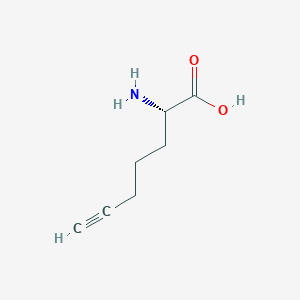

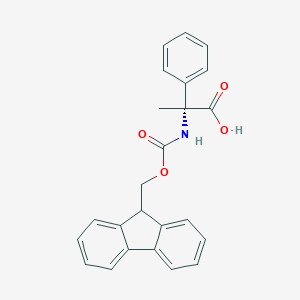

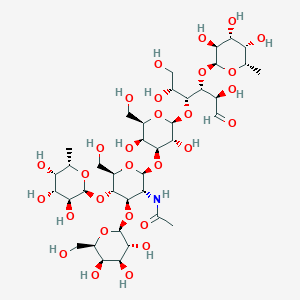

(R)-Fmoc-alpha-methyl-phenylglycine is a derivative of phenylglycine, a non-proteinogenic amino acid, which has been modified to include an alpha-methyl group and protected with a fluorenylmethoxycarbonyl (Fmoc) group. This protection is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and is removed under mild basic conditions before the peptide is released from the resin .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids involves multiple steps, including protection of the amino group, introduction of the alpha-methyl group, and final Fmoc protection. For example, the synthesis of an alpha-formylglycine building block suitable for Fmoc-based SPPS was reported, which could be incorporated into a synthetic peptide derived from the active site of a Mycobacterium tuberculosis sulfatase . Another study described the enantiospecific synthesis of (R)-Boc-(Fmoc)-aminoglycine, which involved several steps, including the reaction of (S)-Cbz-serine with diphenylphosphoryl azide, protection with a Boc group, and subsequent hydrolysis and oxidation to yield the enantiomerically pure compound .

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which is a bulky aromatic moiety that provides steric protection. The alpha-methyl group introduces chirality and can influence the secondary structure of peptides in which the amino acid is incorporated. The molecular structure and conformational preferences of these compounds can be studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations, as demonstrated in the synthesis and structural analysis of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine .

Chemical Reactions Analysis

Fmoc-protected amino acids can participate in various chemical reactions, particularly in the context of peptide synthesis. The Fmoc group can be selectively removed under basic conditions without affecting other protecting groups, allowing for the sequential addition of amino acids in SPPS. The introduction of the alpha-methyl group can also influence the reactivity and selectivity of the amino acid during peptide coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids, such as solubility, melting point, and stability, are crucial for their practical application in peptide synthesis. These properties can be affected by the presence of the Fmoc group and the alpha-methyl group. For instance, the solubility in organic solvents is typically high due to the hydrophobic nature of the Fmoc group, which facilitates the use in SPPS. The stability of the Fmoc group under acidic conditions also allows for its selective removal during the synthesis process .

Scientific Research Applications

Stereochemical Stability in Peptide Synthesis

Phenylglycine-containing peptides, including those with (R)-Fmoc-alpha-methyl-phenylglycine, are extensively utilized in medicinal chemistry. However, their synthesis can be challenging due to the risk of epimerization. Research by Liang et al. (2017) highlights that base-catalyzed coupling of Fmoc-Phg is a critical step for racemization, a problem that can be significantly mitigated by employing specific coupling agents and bases, ensuring stereochemical stability during solid-phase peptide synthesis (SPPS) (Liang et al., 2017).

Biocompatibility in Ophthalmological Applications

(R)-Fmoc-alpha-methyl-phenylglycine is used in the development of peptide hydrogels with potential applications in ophthalmology. A study by Liang et al. (2010) demonstrated the good biocompatibility of a peptide hydrogel containing an Fmoc group when injected into the rabbit eye, showing promise for use as an implantable drug delivery system in treating ocular anterior segment diseases (Liang et al., 2010).

Advanced Peptide Synthesis Techniques

(R)-Fmoc-alpha-methyl-phenylglycine plays a role in the optimized synthesis of cyclic peptides and their analogues, as shown in a study by Wadhwani et al. (2006). This research demonstrated that systematic permutation of the starting amino acid, including phenylglycine derivatives, significantly impacts the yield of cyclic peptides, highlighting the critical role of starting amino acids in efficient peptide synthesis (Wadhwani et al., 2006).

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAVVPDORCZLJU-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Fmoc-alpha-methyl-phenylglycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)